molecular formula C18H22N4O5 B13486472 2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione

Cat. No.: B13486472
M. Wt: 374.4 g/mol
InChI Key: OJBJJGAGLPRWRT-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of dicarboximides. This compound is characterized by the presence of an isoindole-1,3-dione core structure, which is substituted with a 2,6-dioxopiperidin-3-yl group and a hydroxy-methylamino-propyl group. The unique structural features of this compound make it of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One of the common synthetic routes includes the reaction of isoindole-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Triethylamine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized isoindole derivatives, while reduction reactions may produce reduced piperidine derivatives .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme activity and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases related to abnormal protein function. It is being explored as a lead compound for the development of new drugs targeting specific molecular pathways.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,6-dioxopiperidin-3-yl)-5-{2-hydroxy-3-(methylamino)propylamino}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[[2-hydroxy-3-(methylamino)propyl]-methylamino]isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O5/c1-19-8-11(23)9-21(2)10-3-4-12-13(7-10)18(27)22(17(12)26)14-5-6-15(24)20-16(14)25/h3-4,7,11,14,19,23H,5-6,8-9H2,1-2H3,(H,20,24,25)

InChI Key

OJBJJGAGLPRWRT-UHFFFAOYSA-N

Canonical SMILES

CNCC(CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)O

Origin of Product

United States

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